molecular formula C10H13N3 B1466252 (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266789-92-7

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1466252
CAS No.: 1266789-92-7
M. Wt: 175.23 g/mol
InChI Key: YDJCGJKQPGOUAV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a chemical compound that belongs to the family of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as optical sensors and catalysts

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine include other benzimidazole derivatives such as:

  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
  • 2-(aminomethyl)benzimidazole
  • 2-bromo-1H-benzimidazole .

Uniqueness

What sets this compound apart from these similar compounds is its unique ethyl substitution at the 1-position of the benzimidazole ring. This substitution can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(1-ethylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCGJKQPGOUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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